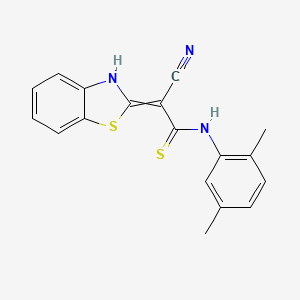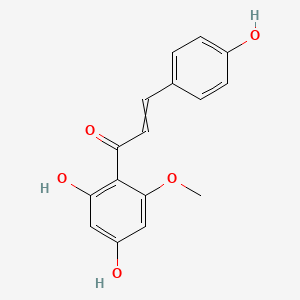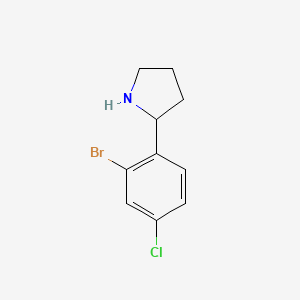
4,6-Diaminobenzene-1,3-diol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is a white crystalline solid that is soluble in water and alcohol, and slightly soluble in ether . This compound is used in various chemical and industrial applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
4,6-Diaminobenzene-1,3-diol hydrochloride can be synthesized through several methods:
Amination Method: This involves the reaction of resorcinol with amine compounds to produce the desired product.
Diazotization Method: This method involves the diazotization of resorcinol followed by reaction with nitrosamine to form an imine intermediate, which is then reduced to yield 4,6-diaminobenzene-1,3-diol.
Industrial Production Methods
In industrial settings, this compound is typically produced by reacting resorcinol with aminobenzene under acidic conditions, followed by neutralization with hydrochloric acid to obtain the hydrochloride salt .
化学反応の分析
Types of Reactions
4,6-Diaminobenzene-1,3-diol hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form corresponding amines.
Substitution: It can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinones, amines, and substituted derivatives of 4,6-diaminobenzene-1,3-diol .
科学的研究の応用
4,6-Diaminobenzene-1,3-diol hydrochloride has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4,6-diaminobenzene-1,3-diol hydrochloride involves its interaction with various molecular targets and pathways:
Oxidation: It can act as a reducing agent, donating electrons to oxidizing agents.
Substitution: It can form covalent bonds with electrophiles, leading to the formation of substituted products.
類似化合物との比較
4,6-Diaminobenzene-1,3-diol hydrochloride can be compared with other similar compounds such as:
4-Aminobenzene-1,3-diol hydrochloride: Similar structure but with one less amino group.
2-Amino-6-methylphenol hydrochloride: Similar structure but with a methyl group instead of an amino group.
These comparisons highlight the unique properties of this compound, such as its ability to undergo specific chemical reactions and its applications in various fields.
特性
CAS番号 |
319925-00-3 |
|---|---|
分子式 |
C6H9ClN2O2 |
分子量 |
176.60 g/mol |
IUPAC名 |
4,6-diaminobenzene-1,3-diol;hydrochloride |
InChI |
InChI=1S/C6H8N2O2.ClH/c7-3-1-4(8)6(10)2-5(3)9;/h1-2,9-10H,7-8H2;1H |
InChIキー |
GAKFXHZPQGSWHQ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CC(=C1N)O)O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


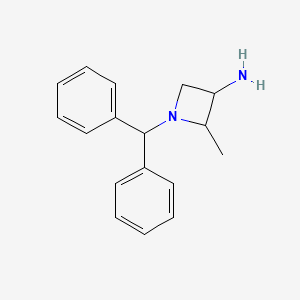
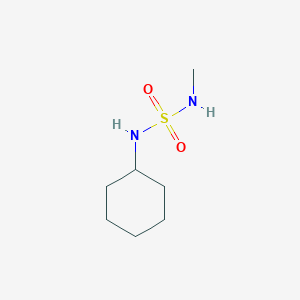
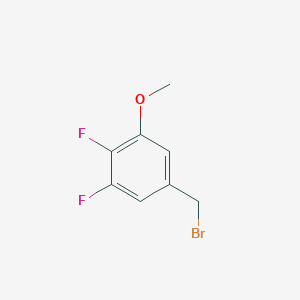
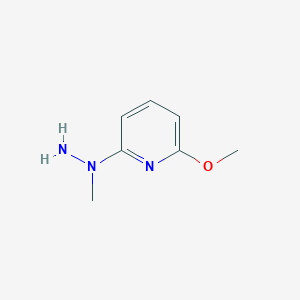
![(4aR,5S,6R,8aR)-5-[2-(2,5-Dihydro-5-methoxy-2-oxofuran-3-yl)ethyl]-3,4,4a,5,6,7,8,8a-octahydro-5,6,8a-trimethylnaphthalene-1-carboxylic acid](/img/structure/B12437390.png)
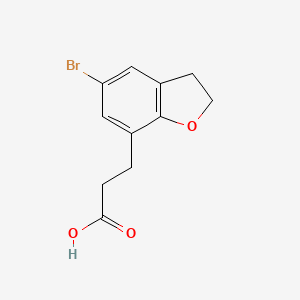
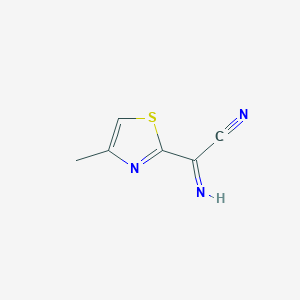
![[3,3'-Bipyridine]-4,4'-diol](/img/structure/B12437426.png)
![3H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride](/img/structure/B12437428.png)
![(1R,10S,11R)-13-hydroxy-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-trien-16-one](/img/structure/B12437429.png)
![tert-butyl 3-chloro-7-isopropyl-5H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B12437440.png)
